molecular formula C21H33N3O4S B2442647 2-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897619-12-4

2-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2442647
CAS No.: 897619-12-4
M. Wt: 423.57
InChI Key: WLVLEHQHBHGJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a piperazine moiety

Scientific Research Applications

2-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

While the exact mechanism of action for this compound is not specified, it is noted that compounds with similar structures exhibit high specific affinity for histamine H1 receptor . They are used for the management of allergies, hay fever, angioedema, and urticaria .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceutical applications, given its affinity for histamine H1 receptor . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medicinal chemistry research.

Properties

IUPAC Name

2-cyclohexyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S/c1-28-20-9-7-19(8-10-20)23-12-14-24(15-13-23)29(26,27)16-11-22-21(25)17-18-5-3-2-4-6-18/h7-10,18H,2-6,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVLEHQHBHGJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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